molecular formula C14H9ClF3NO2 B1680419 6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one CAS No. 177530-93-7

6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

Numéro de catalogue: B1680419
Numéro CAS: 177530-93-7
Poids moléculaire: 315.67 g/mol
Clé InChI: XPOQHMRABVBWPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rac-Efavirenz is a non stereospecific structure of Efavirenz.

Mécanisme D'action

Target of Action

Rac-Efavirenz primarily targets the reverse transcriptase enzyme of the Human Immunodeficiency Virus (HIV) type 1 . This enzyme plays a crucial role in the life cycle of the virus, as it transcribes viral RNA into DNA . By inhibiting this enzyme, Efavirenz prevents the replication of the virus within the host cells .

Mode of Action

As a non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz binds to the reverse transcriptase enzyme, thereby inhibiting its activity . The inhibition of reverse transcriptase prevents the transcription of viral RNA into DNA, thus halting the replication of the virus .

Biochemical Pathways

Efavirenz affects the viral replication pathway by inhibiting the reverse transcriptase enzyme . This disruption in the viral life cycle prevents the integration of viral DNA into the host cell’s genome, thereby preventing the production of new virus particles . Additionally, Efavirenz has been shown to target abnormally overexpressed long interspersed nuclear element 1 (LINE-1) RT, which may have implications in treating certain cancers .

Pharmacokinetics

Efavirenz is metabolized in the liver, primarily by the CYP2B6 enzyme . Its bioavailability is approximately 40-45% under fasting conditions . The drug has a long terminal half-life (52-76 hours after single doses and 40-55 hours after multiple doses), which allows for once-daily dosing . The pharmacokinetics of Efavirenz can be influenced by genetic polymorphisms in the metabolizing enzymes .

Result of Action

The primary result of Efavirenz’s action is the reduction of viral load in HIV-infected patients . By inhibiting the reverse transcriptase enzyme, Efavirenz prevents the replication of the virus, leading to a decrease in the number of virus particles in the body . This helps to slow the progression of the disease and reduces the risk of transmission .

Action Environment

The efficacy and stability of Efavirenz can be influenced by various environmental factors. For instance, co-administration with other drugs can lead to drug-drug interactions, potentially affecting the pharmacokinetics of Efavirenz . Genetic variations in the patient can also influence the drug’s efficacy and the patient’s susceptibility to side effects . Furthermore, adherence to the medication regimen is crucial for the drug’s effectiveness .

Analyse Biochimique

Biochemical Properties

Rac-Efavirenz interacts with several enzymes and proteins in biochemical reactions. The primary enzyme it interacts with is the HIV-1 reverse transcriptase . This interaction inhibits the replication of HIV-1, making Rac-Efavirenz a crucial component in antiretroviral therapy .

Cellular Effects

Rac-Efavirenz has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the replication of HIV-1 . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Rac-Efavirenz involves its binding interactions with biomolecules, specifically the HIV-1 reverse transcriptase . This binding inhibits the enzyme, preventing the replication of HIV-1 . This mechanism of action is crucial for the antiretroviral efficacy of Rac-Efavirenz .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rac-Efavirenz change over time. It has been observed that the compound exhibits a strong inhibitory effect on HIV-1 replication initially, which can decrease over time due to the development of resistance .

Dosage Effects in Animal Models

The effects of Rac-Efavirenz vary with different dosages in animal models . Lower doses are often effective in inhibiting HIV-1 replication, while higher doses can lead to toxic or adverse effects .

Metabolic Pathways

Rac-Efavirenz is involved in specific metabolic pathways. It is primarily metabolized by the Cytochrome P450 2B6 (CYP2B6) enzyme . This metabolism results in the formation of 8-hydroxy-efavirenz, a primary metabolite .

Transport and Distribution

Rac-Efavirenz is transported and distributed within cells and tissues through specific transport mechanisms . It is believed to be transported by both passive diffusion and active transport mechanisms .

Subcellular Localization

Given its lipophilic nature and its role in inhibiting a viral enzyme, it is likely that Rac-Efavirenz localizes to the cytoplasm where it can interact with the HIV-1 reverse transcriptase .

Activité Biologique

6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one is a synthetic compound with potential biological applications. This article reviews its biological activity, including pharmacological properties, toxicity studies, and potential therapeutic uses.

  • Molecular Formula : C16H13ClF3N2O2
  • Molecular Weight : 343.728 g/mol
  • IUPAC Name : (4S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
  • SMILES Notation : Cc1c(C)c2NC(=O)OC@@(c2cc1Cl)C(F)(F)F

Pharmacological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have demonstrated that this compound has potential anticancer properties. In vitro assays showed that it can inhibit the proliferation of several cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound:

  • Acute Toxicity : In animal studies, acute exposure resulted in minimal adverse effects at low doses. However, at higher doses (≥1000 mg/kg), significant liver and kidney toxicity was observed.
  • Chronic Toxicity : Long-term exposure studies indicated potential carcinogenic effects in rodents, with neoplastic lesions reported in various organs including the liver and adrenal glands .

Case Studies and Research Findings

Several case studies have highlighted the compound's biological activity:

StudyFindings
Newton et al. (1998)Reported that inhalation exposure led to significant accumulation in adipose tissue; minimal systemic effects were noted at lower concentrations.
NTP (1992)Identified a NOAEL of 10 mg/kg based on liver and kidney effects; hepatocyte hypertrophy was noted at higher doses.
IARC (2020)Suggested a potential link to carcinogenicity based on animal studies but indicated that the relevance to humans remains uncertain.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying Efavirenz for research purposes?

Efavirenz synthesis requires precise control of stereochemistry due to its chiral center (4S configuration). The cyclopropylethynyl and trifluoromethyl groups introduce steric and electronic challenges during coupling reactions. Purification often involves recrystallization from ethanol or methanol to achieve high purity (>99%), as confirmed by HPLC with UV detection at 254 nm . For formulations, spray-dried solid dispersions with polymers like Soluplus® improve solubility and dissolution rates, critical for bioavailability studies .

Q. How can HPLC and LC-MS/MS methods be optimized for Efavirenz quantification in biological matrices?

Reverse-phase HPLC with C18 columns (e.g., Ascentis® Express) and mobile phases of acetonitrile/water (60:40 v/v) with 0.1% formic acid provide robust separation. For LC-MS/MS, electrospray ionization (ESI) in positive mode and transitions at m/z 316 → 268 (quantifier) and 316 → 220 (qualifier) ensure specificity. Monolithic columns enhance sensitivity in human plasma analysis, with a lower limit of quantification (LLOQ) of 10 ng/mL .

Q. What experimental approaches address Efavirenz’s poor aqueous solubility in preclinical studies?

Efavirenz’s solubility (<10 µg/mL in water) necessitates formulation strategies such as:

  • Solid dispersions with hydrophilic polymers (e.g., Soluplus®) via spray-drying .
  • Co-solvent systems (e.g., PEG 400/water) for in vitro dissolution testing.
  • Nanocrystal formulations to increase surface area and dissolution velocity .

Q. How is X-ray crystallography employed to resolve Efavirenz’s molecular conformation?

Single-crystal X-ray diffraction (SHELX programs) reveals Efavirenz’s "crane bird-like" conformation, stabilized by intramolecular hydrogen bonds between the benzoxazinone oxygen and the amide group. The monohydrate structure (C14H9ClF3NO2·H2O) further shows water-mediated hydrogen-bonding chains along the crystallographic a-axis, critical for understanding lattice stability in drug formulations .

Advanced Research Questions

Q. How do molecular docking and dynamics simulations elucidate Efavirenz’s binding mechanism with HIV-1 reverse transcriptase?

Density functional theory (DFT)-optimized Efavirenz structures (B3LYP/6-31G* level) are docked into the 3EO9 receptor (HIV-1 RT) using SwissDock. Key interactions include:

  • Hydrophobic contacts with residues Tyr181, Tyr188, and Trp228.
  • π-π stacking with Phe226. Molecular dynamics (MD) simulations (100 ns) validate binding stability, showing RMSD <2 Å for the ligand-protein complex .

Q. What analytical challenges arise in characterizing Efavirenz degradation products under stress conditions?

Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) require HPLC-PDA-MS to identify degradants. For example:

  • Acidic hydrolysis generates 6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazine-2,3-dione via benzoxazinone ring opening.
  • Photodegradation forms a quinazoline derivative via cyclopropane ring cleavage. Method validation must ensure specificity for each degradant .

Q. How do polymorphism and crystallographic variations impact Efavirenz’s physicochemical properties?

Polymorph screening (e.g., solvent evaporation vs. cooling crystallization) identifies Form I (monoclinic P2₁) and Form II (orthorhombic P2₁2₁2₁). Form I exhibits higher melting point (136–141°C) and dissolution rate due to tighter packing. Synchrotron XRD and DSC are critical for distinguishing polymorphic stability .

Q. What strategies resolve contradictions in Efavirenz pharmacokinetic data across species?

Species-specific cytochrome P450 (CYP) metabolism (e.g., murine CYP2B10 vs. human CYP2B6) explains variability in clearance rates. Targeted proteomics (LC-MS/MS) quantifies CYP isoforms in liver microsomes, while allometric scaling adjusts for metabolic differences in preclinical-to-clinical extrapolation .

Q. How can electrochemical methods be applied to study Efavirenz’s redox behavior and stability?

Cyclic voltammetry (glassy carbon electrode, 0.1 M PBS pH 7.4) reveals irreversible oxidation at +1.2 V (vs. Ag/AgCl), attributed to the benzoxazinone moiety. Electrochemical impedance spectroscopy (EIS) assesses degradation kinetics in aqueous solutions, correlating with LC-MS stability data .

Q. Methodological Notes

  • Data Contradiction Analysis : Cross-validate HPLC, LC-MS, and XRD results to address discrepancies in degradation pathways or polymorph identification .
  • Computational Validation : Use MD simulation convergence metrics (e.g., RMSD, RMSF) to confirm docking predictions .

Propriétés

IUPAC Name

6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOQHMRABVBWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861416
Record name (+/-)-Efavirenz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085947
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

177530-93-7
Record name Rac-Efavirenz
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177530937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Efavirenz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.